molecular formula C22H21N7O B2524982 7-(4-benzoylpiperazin-1-yl)-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 1005293-41-3

7-(4-benzoylpiperazin-1-yl)-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No. B2524982
M. Wt: 399.458
InChI Key: XDFGKPJIQDQEIW-UHFFFAOYSA-N
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Description

“7-(4-benzoylpiperazin-1-yl)-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine” is a compound that belongs to the class of triazolopyrimidines . Triazolopyrimidines are heterocyclic molecules composed of two active compounds, triazole and pyrimidine . They have been extensively studied and have shown good antitumor effects .


Synthesis Analysis

The synthesis of similar triazolopyrimidine derivatives involves the reaction of certain starting materials in the presence of a base . For instance, one method involves the reaction of a compound with sodium hydroxide in dimethyl sulfoxide (DMSO), resulting in aryl migration, followed by oxidative decarboxylation .


Molecular Structure Analysis

Triazolopyrimidines are six-membered 1,3-diazine rings containing nitrogen at the 1 and 3 positions . They are part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids .


Chemical Reactions Analysis

Triazolopyrimidines can undergo various chemical reactions. For example, the reaction of a compound with sodium hydroxide in dimethyl sulfoxide (DMSO) can result in aryl migration, followed by oxidative decarboxylation . Another reaction involves the generation of anions from a compound with sodium hydride (NaH), which undergoes aromatization to give the triazolopyrimidine .

Scientific Research Applications

Synthesis and Biological Activity

  • Antimicrobial and Antitumor Agents

    Compounds with the pyrazolo[1,5-a]pyrimidine and triazolo[1,5-a]pyrimidine cores have been synthesized and evaluated for their biological activities. For instance, novel pyrazole, pyridine, [1,2,4]triazolo[1,5-α]pyrimidine, and benzimidazo[1,2-a]pyrimidine derivatives incorporating a thiophene moiety showed significant antimicrobial activity against various pathogens, with some compounds outperforming standard drugs against specific fungi (Mabkhot et al., 2016). Furthermore, some derivatives have displayed promising antitumor activities, offering potential pathways for the development of new anticancer drugs.

  • Anti-Inflammatory and Analgesic Activities

    Research into dihydrotetrazolo[1,5-a]pyrimidine derivatives revealed compounds with comparable analgesic activity to established medications and with low toxicity, indicating their potential as new analgesic agents (Gein et al., 2021).

  • Insecticidal Properties

    Several heterocyclic compounds incorporating thiadiazole and triazolopyrimidine moieties have been synthesized and tested against agricultural pests, such as the cotton leafworm, showing significant insecticidal activity (Fadda et al., 2017). These findings highlight the potential of such compounds in developing new insecticides.

  • Antiviral Agents

    Some benzamide-based 5-aminopyrazoles and their fused heterocycles have demonstrated remarkable activity against the avian influenza virus, suggesting a new route for the synthesis of antiviral agents with significant efficacy (Hebishy et al., 2020).

Future Directions

The future directions for research on “7-(4-benzoylpiperazin-1-yl)-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine” and similar compounds could involve further investigation of their anticancer potential . Additionally, the development of more potent and efficacious anticancer drugs with pyrimidine scaffold could be a promising direction .

properties

IUPAC Name

[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N7O/c30-22(18-9-5-2-6-10-18)28-13-11-27(12-14-28)20-19-21(24-16-23-20)29(26-25-19)15-17-7-3-1-4-8-17/h1-10,16H,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDFGKPJIQDQEIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3CC4=CC=CC=C4)C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzoyl-4-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine

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